Benzoicacid, 4-[[[4-chloro-3-(trifluoromethyl)phenyl]sulfonyl]amino]- is a synthetic compound developed as a research tool for studying the nuclear receptor RORγ. It acts as an inverse agonist of RORγ, meaning it binds to the receptor and blocks its constitutive activity. [] This compound is not naturally occurring and is primarily used in laboratory settings to investigate the biological roles of RORγ and its potential as a therapeutic target, particularly in the context of autoimmune diseases. []
Benzoicacid, 4-[[[4-chloro-3-(trifluoromethyl)phenyl]sulfonyl]amino]- acts as an inverse agonist of the nuclear receptor RORγ. [] Inverse agonists bind to the receptor and stabilize it in an inactive conformation, thereby suppressing its constitutive activity. While the precise binding interactions of this compound with RORγ have not been elucidated in the provided papers, studies on similar benzoxazepine-based RORγ inverse agonists, such as compound 15 mentioned previously, provide insights. []
Benzoicacid, 4-[[[4-chloro-3-(trifluoromethyl)phenyl]sulfonyl]amino]- is primarily utilized as a research tool for investigating the biological roles of RORγ and its therapeutic potential, particularly in the context of autoimmune diseases. [] RORγ is a nuclear receptor that plays a crucial role in the development and function of immune cells, particularly Th17 cells, which are implicated in various autoimmune disorders. []
Benzoic acid, 4-[[[4-chloro-3-(trifluoromethyl)phenyl]sulfonyl]amino]- is a chemical compound that falls under the category of aromatic sulfonamides. It is characterized by the presence of a sulfonyl group and a trifluoromethyl substituent on its aromatic ring. This compound is notable for its potential applications in various fields, including organic synthesis, medicinal chemistry, and materials science.
This compound is synthesized through various chemical methods, often involving multi-step processes. It is classified as an aromatic carboxylic acid with additional functional groups that enhance its reactivity and biological activity. The presence of the sulfonyl and amino groups makes it particularly interesting for research applications.
The synthesis of Benzoic acid, 4-[[[4-chloro-3-(trifluoromethyl)phenyl]sulfonyl]amino]- typically involves a multi-step process. A common method includes:
In industrial settings, large-scale production may utilize automated reactors to enhance efficiency and consistency in yield. Key parameters such as temperature, pressure, and reaction time are optimized to improve outcomes.
The molecular structure of Benzoic acid, 4-[[[4-chloro-3-(trifluoromethyl)phenyl]sulfonyl]amino]- can be described as follows:
The presence of electronegative groups like chlorine and trifluoromethyl significantly influences the compound's electronic properties and reactivity.
Benzoic acid, 4-[[[4-chloro-3-(trifluoromethyl)phenyl]sulfonyl]amino]- can undergo various chemical reactions:
These reactions highlight the versatility of Benzoic acid, 4-[[[4-chloro-3-(trifluoromethyl)phenyl]sulfonyl]amino]- in organic synthesis.
The mechanism of action for Benzoic acid, 4-[[[4-chloro-3-(trifluoromethyl)phenyl]sulfonyl]amino]- involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, effectively blocking substrate access. This inhibition impacts various biochemical pathways, which may lead to observed biological effects such as anti-inflammatory or anticancer activities .
Benzoic acid, 4-[[[4-chloro-3-(trifluoromethyl)phenyl]sulfonyl]amino]- exhibits several notable physical and chemical properties:
These properties are crucial for its application in various scientific fields.
Benzoic acid, 4-[[[4-chloro-3-(trifluoromethyl)phenyl]sulfonyl]amino]- finds applications across multiple domains:
The strategic incorporation of trifluoromethyl (–CF₃) groups into pharmacophores represents a cornerstone of modern drug design, driven by the group’s unique physicochemical properties. The –CF₃ group combines high electronegativity (3.0 on the Pauling scale), lipophilicity (π = +0.88), and metabolic stability due to strong C–F bonds (485 kJ/mol). Early trifluoromethylation methodologies relied on harsh conditions, such as the Swarts reaction (1892), which used antimony trifluoride to convert polychlorinated compounds to fluorinated analogues [6]. The 1984 discovery of S-trifluoromethyl diarylsulfonium salts by Yagupolskii marked the birth of electrophilic trifluoromethylation, enabling reactions with thiophenolates [9]. Subsequent innovations include:
These advances facilitated the rational design of drugs like Celecoxib (COX-2 inhibitor) and Sunitinib (tyrosine kinase inhibitor), where the –CF₃ group enhances target affinity and pharmacokinetics. By 2022, >20% of FDA-approved small molecules contained fluorine, with –CF₃ appearing in 19 drugs over two decades [8]. Table 1 summarizes key trifluoromethylation milestones.
Table 1: Evolution of Trifluoromethylation Reagents in Drug Synthesis
Reagent | Year | Mechanism | Key Drug Application |
---|---|---|---|
SbF₃ (Swarts) | 1892 | Halogen exchange | Early anesthetics |
CF₃I/Cu (McLoughlin) | 1968 | Radical | Trifluralin (herbicide) |
Ar₂S⁺CF₃SbF₆⁻ (Yagupolskii) | 1984 | Electrophilic | Nucleoside analogs |
TMSCF₃ (Ruppert–Prakash) | 1989 | Nucleophilic | Efavirenz (antiviral) |
Dibenzothiophenium⁺CF₃ (Umemoto) | 1990 | Electrophilic | Sitagliptin (antidiabetic) |
I(III)–OCOCF₃ (Togni) | 2006 | Radical/electrophilic | Tavaborole (antifungal) |
The sulfonylamino (–SO₂NH–) linker in 4-[[[4-chloro-3-(trifluoromethyl)phenyl]sulfonyl]amino]benzoic acid provides critical conformational rigidity and hydrogen-bonding capacity, enabling precise target engagement. Sulfonamides act as bioisosteres for carboxylates or phosphates, mimicking their tetrahedral geometry while offering superior membrane permeability due to reduced polarity. Key pharmacological attributes include:
Drugs like Mefloquine (antimalarial) and Celecoxib leverage sulfonamide groups for target affinity. In fungicides, pyrimidine sulfonamides disrupt cell wall biosynthesis by binding chitin synthases [3]. Table 2 highlights therapeutic sulfonamide applications.
Table 2: Bioactive Molecules Incorporating Sulfonamide Motifs
Compound | Therapeutic Class | Biological Target | Role of –SO₂NH– |
---|---|---|---|
Celecoxib | COX-2 inhibitor | Cyclooxygenase-2 | H-bond donor/acceptor; rigidity |
Sulfamethoxazole | Antibiotic | Dihydropteroate synthase | Substrate mimicry |
Fipronil | Insecticide | GABA receptor | Polarity modulation |
Dorzolamide | Carbonic anhydrase inhibitor | CA-II/IV | Zinc coordination mimic |
The 4-chloro-3-(trifluoromethyl)phenyl group is a privileged scaffold in kinase inhibitors and anticancer agents due to its synergistic electronic and steric effects:
In CHMFL-KIT-64, a 4-chloro-3-(trifluoromethyl)phenyl acetamide derivative potently inhibits c-KIT T670I mutants (IC₅₀ = 1.7 nM), overcoming imatinib resistance in gastrointestinal stromal tumors [4]. Similarly, Regorafenib uses this motif to target multiple kinases (VEGFR, PDGFR) in colorectal cancer [7]. Table 3 analyzes the scaffold’s structural impact.
Table 3: Physicochemical Properties of 4-Chloro-3-(Trifluoromethyl)phenyl Group
Parameter | Value | Pharmacological Implication |
---|---|---|
Cl σ-hole potential | +17.5 kcal/mol | Halogen bonding to protein acceptors |
Log P (CF₃ contribution) | +0.88 | Enhanced membrane permeability |
Van der Waals volume | 120 ų | Optimal fit in kinase hydrophobic pockets |
Dipole moment | 2.8 D | Polarized ring for π-stacking |
The integration of this motif with sulfonylamino linkers—as in 4-[[[4-chloro-3-(trifluoromethyl)phenyl]sulfonyl]amino]benzoic acid—creates multifunctional pharmacophores capable of simultaneous hydrophobic engagement, halogen bonding, and directional H-bonding. This synergy is being exploited in protease inhibitors, kinase blockers, and tubulin polymerization modulators.
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2